molecular formula C7H6BrN3O B2725382 6-bromo-5-methoxy-1H-benzo[d][1,2,3]triazole CAS No. 1934633-24-5

6-bromo-5-methoxy-1H-benzo[d][1,2,3]triazole

Cat. No.: B2725382
CAS No.: 1934633-24-5
M. Wt: 228.049
InChI Key: IHWDDAKMDHIMOU-UHFFFAOYSA-N
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Description

6-Bromo-5-methoxy-1H-benzo[d][1,2,3]triazole (: 1934633-24-5) is a high-purity benzotriazole derivative with a molecular formula of C 7 H 6 BrN 3 O and a molecular weight of 228.05 g/mol [ ]. This compound serves as a versatile heterocyclic building block in medicinal chemistry and drug discovery, particularly for the synthesis of novel compounds with potential biological activity [ ]. The benzotriazole scaffold is recognized as a privileged structure in pharmaceutical research due to its wide range of documented biological properties [ ]. This bromo- and methoxy-substituted analog is designed for research applications in the development of antimicrobial agents [ ]. Furthermore, benzotriazole derivatives have demonstrated significant antiproliferative activity , with some compounds acting through mechanisms such as potent tubulin inhibition , highlighting their value in anticancer research [ ]. The structure also finds application in agrochemical research for the formulation of pesticides and herbicides [ ]. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses [ ]. Proper storage conditions under an inert atmosphere at room temperature are recommended to maintain stability [ ].

Properties

IUPAC Name

5-bromo-6-methoxy-2H-benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c1-12-7-3-6-5(2-4(7)8)9-11-10-6/h2-3H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWDDAKMDHIMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NNN=C2C=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Bromination of 5-methoxy-1H-benzo[d][1,2,3]triazole

      Starting Material: 5-methoxy-1H-benzo[d][1,2,3]triazole.

      Reagent: Bromine (Br2) or N-bromosuccinimide (NBS).

      Solvent: Acetic acid or chloroform.

      Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

  • Methoxylation of 6-bromo-1H-benzo[d][1,2,3]triazole

      Starting Material: 6-bromo-1H-benzo[d][1,2,3]triazole.

      Reagent: Sodium methoxide (NaOCH3) in methanol.

      Conditions: The reaction is conducted under reflux conditions to facilitate the substitution of the hydrogen atom with a methoxy group.

Industrial Production Methods

Industrial production of 6-bromo-5-methoxy-1H-benzo[d][1,2,3]triazole typically involves large-scale bromination and methoxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

      Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

      Electrophilic Substitution: The methoxy group can undergo electrophilic substitution reactions, such as nitration or sulfonation.

  • Oxidation and Reduction

      Oxidation: The methoxy group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

      Reduction: The nitro derivatives of the compound can be reduced to amines using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

    Electrophilic Substitution: Concentrated sulfuric acid (H2SO4) or nitric acid (HNO3) for nitration.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Major Products

    Substitution Products: Various substituted benzotriazoles depending on the nucleophile used.

    Oxidation Products: Formyl or carboxyl derivatives.

    Reduction Products: Amino derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a bromine atom at the 6-position and a methoxy group at the 5-position of the benzo[d][1,2,3]triazole ring. Its molecular formula is CHBrNO. The structural characteristics of this compound enhance its stability and reactivity, making it suitable for various chemical modifications that can lead to potential therapeutic agents.

Anticancer Activity

Research has indicated that derivatives of 6-bromo-5-methoxy-1H-benzo[d][1,2,3]triazole exhibit significant biological activities against various cancer cell lines. For instance:

  • In vitro Studies : A derivative demonstrated an IC50 value of 0.43 µM against HCT116 colon cancer cells, indicating potent anticancer properties compared to standard treatments .
  • Mechanism of Action : The compound has been shown to induce apoptosis and inhibit cell migration through modulation of epithelial and mesenchymal markers .

Antimicrobial Properties

The compound's derivatives have also been investigated for their antimicrobial activities:

  • Bacterial Inhibition : Some analogs exhibited strong antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, certain benzotriazole derivatives showed MIC values comparable to standard antibiotics against resistant strains like MRSA .
  • Fungal Activity : The presence of halogen substituents has been linked to enhanced antifungal activity in some derivatives, making them potential candidates for treating fungal infections .

Material Science

6-Bromo-5-methoxy-1H-benzo[d][1,2,3]triazole is utilized in the development of novel materials due to its unique chemical properties:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. Its ability to form stable complexes with metal ions is also explored for applications in catalysis and sensor technology.

Case Study 1: Anticancer Evaluation

A study evaluated a series of triazole-containing compounds derived from 6-bromo-5-methoxy-1H-benzo[d][1,2,3]triazole against multiple cancer cell lines. The results indicated that specific modifications led to enhanced selectivity towards cancerous cells while sparing normal cells from toxicity .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of various derivatives against resistant bacterial strains. The study found that certain halogenated derivatives displayed significant activity against MRSA and other pathogens, suggesting their potential as new antibiotic agents .

Mechanism of Action

The mechanism of action of 6-bromo-5-methoxy-1H-benzo[d][1,2,3]triazole varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. For example, as an antimicrobial agent, it can disrupt the cell membrane integrity of bacteria, leading to cell death. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic complexes.

Comparison with Similar Compounds

Key Structural Differences :

  • 6-Chloro-7-methyl-3-[2-(5-bromo-2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (): Contains a benzodithiazine core instead of benzotriazole. Bromine is part of a hydroxybenzylidene substituent, differing in position and electronic effects compared to the bromine in the target compound. IR spectra show characteristic SO₂ (1335–1160 cm⁻¹) and C=N (1610 cm⁻¹) stretches, absent in the triazole-based target compound .
  • 3-Bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole (): A 1,2,4-triazole isomer with bromine and methoxy groups.
  • Methyl 7-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate () :

    • Shares the 1,2,3-triazole core but substitutes a methyl ester at position 5 instead of methoxy.
    • Ester groups may enhance lipophilicity, affecting bioavailability compared to methoxy .

Table 1: Substituent and Isomeric Comparisons

Compound Core Structure Substituents Key Functional Groups
6-Bromo-5-methoxy-1H-benzo[d][1,2,3]triazole Benzo[1,2,3]triazole Br (C6), OMe (C5) Bromo, Methoxy
6-Chloro-7-methyl-benzodithiazine (2) Benzodithiazine Br (benzylidene), SO₂, C=N Sulfone, Imine
3-Bromo-5-methoxy-1,2,4-triazole (15) 1,2,4-Triazole Br (C3), OMe (C5), MeOCH₂ (N1) Bromo, Methoxy, Methoxymethyl
Methyl 7-bromo-1-methyl-triazole (20) Benzo[1,2,3]triazole Br (C7), COOMe (C5), Me (N1) Bromo, Ester, Methyl

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy :
    • Methoxy groups in the target compound would show C-O stretches near 1250–1050 cm⁻¹, while bromine may reduce symmetry, broadening peaks .
    • Benzodithiazine derivatives exhibit distinct SO₂ stretches (1335–1160 cm⁻¹) absent in triazoles .
  • NMR Spectroscopy :
    • Bromine’s electronegativity deshields adjacent protons, causing downfield shifts. For example, H-8 in benzodithiazine (δ 8.35 ppm) vs. H-5 in triazoles (δ 8.03–8.10 ppm) .

Table 3: Selected NMR Data

Compound Proton (Position) δ (ppm) Reference
Benzodithiazine (2) N=CH 8.35
Tetrazolomethylbenzo[d]triazole (12) H-5 (benzotriazole) 8.03

Biological Activity

6-Bromo-5-methoxy-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the 1,2,3-triazole family. Its unique structure, characterized by a fused triazole and benzene ring system, contributes to its significant biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 6-bromo-5-methoxy-1H-benzo[d][1,2,3]triazole is CHBrNO. The presence of a bromine atom at the 6-position and a methoxy group at the 5-position enhances its chemical reactivity and stability in various environments. The compound's structural features make it a candidate for various medicinal applications.

Biological Activities

Research indicates that 6-bromo-5-methoxy-1H-benzo[d][1,2,3]triazole exhibits a range of biological activities:

  • Anticancer Activity : Compounds containing the 1,2,3-triazole moiety have shown promising anticancer properties. For instance, derivatives with similar structures have demonstrated significant inhibitory effects on cancer cell lines such as HCT116 (IC50 = 0.43 µM) and MCF-7 . These effects are often attributed to the ability of triazole compounds to induce apoptosis and inhibit cell migration .
  • Antimicrobial Activity : The compound has been noted for its antimicrobial properties. Studies have shown that triazole derivatives can exhibit potent antibacterial and antifungal activities against various strains . The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
  • Neuroprotective Effects : The 1,2,3-triazole ring has been associated with anti-cholinesterase activity, which is beneficial in treating neurodegenerative diseases by enhancing acetylcholine levels in the brain . This property suggests potential applications in cognitive enhancement and neuroprotection.

Case Studies

Several studies have explored the biological activity of 6-bromo-5-methoxy-1H-benzo[d][1,2,3]triazole:

  • Anticancer Studies : A study evaluated the effects of triazole derivatives on HCT116 cells and found that these compounds significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy : Another study reported that various triazole derivatives exhibited strong inhibition rates against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of halogen substituents was crucial for enhancing antibacterial activity .
  • Neuroprotective Potential : Research into the anti-cholinesterase activity of triazoles indicated that these compounds could serve as leads for developing treatments for Alzheimer's disease by inhibiting acetylcholinesterase (AChE) enzymes .

Data Table: Biological Activities Summary

Activity Type Mechanism Example Findings
AnticancerInduces apoptosis; inhibits cell migrationHCT116 IC50 = 0.43 µM
AntimicrobialDisrupts cell wall synthesisEffective against S. aureus and E. coli
NeuroprotectiveAChE inhibitionEnhances acetylcholine levels

Q & A

Q. What are the key synthetic routes for 6-bromo-5-methoxy-1H-benzo[d][1,2,3]triazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzotriazole core. For bromination, electrophilic substitution using N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} in a polar aprotic solvent (e.g., DMF) at 60–80°C is common. Methoxy group introduction may employ nucleophilic aromatic substitution (SNAr) with sodium methoxide under reflux in anhydrous THF. Critical parameters include stoichiometric control of brominating agents, reaction temperature (to minimize side reactions like over-bromination), and inert atmosphere to prevent oxidation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of 6-bromo-5-methoxy-1H-benzo[d][1,2,3]triazole?

  • Methodological Answer :
  • 1H NMR^1\text{H NMR} distinguishes aromatic protons: deshielded signals at δ 7.5–8.5 ppm for triazole-adjacent protons, with splitting patterns indicating substitution positions. The methoxy group appears as a singlet at δ 3.8–4.0 ppm.
  • 13C NMR^{13}\text{C NMR} identifies quaternary carbons (e.g., C-Br at ~115 ppm, C-OCH3_3 at ~55 ppm).
  • IR Spectroscopy : A strong absorbance at ~1250 cm1^{-1} (C-O stretch of methoxy) and ~600 cm1^{-1} (C-Br stretch).
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 257 [M+^+], with fragmentation patterns confirming bromine and methoxy loss (e.g., m/z 178 [M-Br-CH3_3O]+^+) .

Advanced Research Questions

Q. How can researchers design experiments to optimize regioselectivity in bromination/methoxylation of the benzotriazole scaffold?

  • Methodological Answer : Use computational tools (DFT calculations) to predict electron density distribution and identify reactive sites. For example, bromination favors the para position relative to the triazole nitrogen due to electron-withdrawing effects. Experimentally, vary directing groups (e.g., nitro or amino substituents) to modulate reactivity. Kinetic studies under controlled conditions (e.g., low temperature, slow reagent addition) can isolate intermediates and refine pathways .

Q. What strategies resolve contradictory data in biological activity studies of 6-bromo-5-methoxy-1H-benzo[d][1,2,3]triazole derivatives?

  • Methodological Answer :
  • Comparative Assays : Replicate studies across multiple cell lines or enzymatic systems to isolate compound-specific effects vs. assay artifacts.
  • Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity.
  • Computational Docking : Validate binding hypotheses using molecular docking against target proteins (e.g., kinases or oxidoreductases) to reconcile disparate IC50_{50} values .

Q. How do solvent polarity and protic/aprotic environments affect the reactivity of 6-bromo-5-methoxy-1H-benzo[d][1,2,3]triazole in cross-coupling reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) stabilize charged intermediates in Suzuki-Miyaura couplings, enhancing reaction rates. Protic solvents (e.g., ethanol) may deactivate palladium catalysts. Solvent choice also influences solubility: methoxy groups increase hydrophilicity, requiring solvent mixtures (e.g., THF/H2_2O) for homogeneous reactions. Dielectric constant (ε\varepsilon) and Kamlet-Taft parameters should be optimized for specific reaction steps .

Q. What computational methods predict the electronic properties of 6-bromo-5-methoxy-1H-benzo[d][1,2,3]triazole for materials science applications?

  • Methodological Answer :
  • DFT Calculations : Calculate HOMO/LUMO energies to assess electron-withdrawing effects of bromine and electron-donating methoxy groups.
  • TD-DFT : Simulate UV-Vis spectra to evaluate optoelectronic potential (e.g., absorption maxima in organic semiconductors).
  • Molecular Dynamics (MD) : Model packing behavior in crystalline phases to predict charge transport efficiency .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility profiles of 6-bromo-5-methoxy-1H-benzo[d][1,2,3]triazole derivatives?

  • Methodological Answer : Standardize solubility testing using the shake-flask method with buffered solutions (pH 2–12) and HPLC quantification. Variables like crystallinity (analyzed via XRD) and polymorphic forms can explain divergence. For example, amorphous forms may show higher solubility than crystalline counterparts .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC145–148°C
LogP (Lipophilicity)HPLC Retention Time2.8 ± 0.3
HOMO Energy (DFT)B3LYP/6-31G(d)-6.2 eV
Aqueous Solubility (25°C)Shake-Flask + UV-Vis0.12 mg/mL (pH 7.4)

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